![molecular formula C20H20N2O5S B4841710 N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide](/img/structure/B4841710.png)
N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide
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Overview
Description
N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as TNAP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. TNAP belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and are often used in medicinal chemistry.
Mechanism of Action
The mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing apoptosis, which is programmed cell death. N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it has low solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide and its potential therapeutic applications.
Scientific Research Applications
N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer treatment. N'-(3,4,5-trimethoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-18-10-14(11-19(26-2)20(18)27-3)13-21-22-28(23,24)17-9-8-15-6-4-5-7-16(15)12-17/h4-13,22H,1-3H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYDUYOOLJJKB-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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